Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate
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Overview
Description
Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate is an organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a functional group known for its versatility in organic synthesis and potential biological activities.
Preparation Methods
The synthesis of ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate typically involves the condensation reaction between ethyl 4-hydrazinylbenzoate and 4-oxonaphthalene-1(4H)-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives, typically using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the benzene or naphthalene rings.
Scientific Research Applications
Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex hydrazone derivatives.
Biology: The compound’s hydrazone linkage is of interest in the study of enzyme inhibitors and potential therapeutic agents.
Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interact with biological targets such as DNA and proteins.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate involves its interaction with molecular targets through the hydrazone linkage. This functional group can form stable complexes with metal ions and biological macromolecules, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate can be compared to other hydrazone derivatives, such as:
Ethyl 4-[2-(thiofen-2-ylmethylene)hydrazinyl]benzoate: Similar in structure but with a thiophene ring instead of a naphthalene ring, leading to different chemical and biological properties.
4-[2-(4-oxonaphthalen-1-ylidene)hydrazinyl]phthalic acid: Contains a phthalic acid moiety, which affects its solubility and reactivity compared to the ethyl ester derivative.
Properties
CAS No. |
62664-17-9 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
ethyl 4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)13-7-9-14(10-8-13)20-21-17-11-12-18(22)16-6-4-3-5-15(16)17/h3-12,22H,2H2,1H3 |
InChI Key |
ZSNNDIWJURYZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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